6-(furan-2-yl)-2-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]pyridazin-3(2H)-one
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Overview
Description
6-(furan-2-yl)-2-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]pyridazin-3(2H)-one: is a heterocyclic compound that combines a pyridazine ring with an indole moiety. Let’s break down its structure:
- The pyridazine core consists of two nitrogen atoms and two carbon atoms in a six-membered ring.
- The furan-2-yl group (a five-membered oxygen-containing ring) is attached to one of the pyridazine carbons.
- The indole fragment, derived from tryptophan, contributes to the compound’s overall structure.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of an appropriate indole derivative with a pyridazine precursor. For example, a reaction between 2-(1,2,6-trimethyl-1H-indol-3-yl)acetyl chloride and furan-2-carbaldehyde can yield the desired product.
Reaction Conditions:: The reaction typically occurs under mild conditions, using a suitable solvent (such as dichloromethane or acetonitrile) and a base (such as triethylamine). Isolation and purification steps follow to obtain the pure compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, scalability, and cost-effectiveness are crucial considerations.
Chemical Reactions Analysis
Reactivity::
Oxidation: The furan ring can undergo oxidation, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction of the pyridazine carbonyl group may yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions at various positions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products:: The specific products depend on the reaction conditions and substituents present. Detailed mechanistic studies are essential to elucidate the exact pathways.
Scientific Research Applications
This compound finds applications across disciplines:
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological targets (e.g., enzymes, receptors).
Medicine: Potential pharmaceutical applications due to its structural diversity.
Industry: Used in the development of novel materials or catalysts.
Mechanism of Action
The compound’s mechanism of action varies based on its specific application. It may act as an enzyme inhibitor, receptor modulator, or participate in metabolic pathways. Further research is needed to uncover precise details.
Comparison with Similar Compounds
While no direct analogs exist, compounds with pyridazine and indole moieties exhibit similar reactivity. Notable examples include pyridazinones and indole derivatives.
Properties
Molecular Formula |
C21H19N3O3 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
6-(furan-2-yl)-2-[2-oxo-2-(1,2,6-trimethylindol-3-yl)ethyl]pyridazin-3-one |
InChI |
InChI=1S/C21H19N3O3/c1-13-6-7-15-17(11-13)23(3)14(2)21(15)18(25)12-24-20(26)9-8-16(22-24)19-5-4-10-27-19/h4-11H,12H2,1-3H3 |
InChI Key |
LHKBLRVQIUBUBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2C)C)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
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